Ethyl 2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-{[5-(AMINOSULFONYL)-2,4-DICHLOROBENZOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE: is a complex organic compound that features a thiophene ring, a phenyl group, and a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{[5-(AMINOSULFONYL)-2,4-DICHLOROBENZOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the benzoic acid derivative: This can be done through an esterification reaction using ethyl alcohol and the corresponding acid chloride.
Sulfonamide formation:
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the carbonyl functionalities, converting them into amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology: : In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups.
Industry: : In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{[5-(AMINOSULFONYL)-2,4-DICHLOROBENZOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The compound can also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
- ETHYL 2-AMINO-1-[4-(AMINOSULFONYL)PHENYL]-5-OXO-4-(3-PYRIDINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- ETHYL 2-[(4-HYDROXYBENZOYL)AMINO]-5-METHYL-4-PHENYL-3-THIOPHENECARBOXYLATE
Uniqueness: ETHYL 2-{[5-(AMINOSULFONYL)-2,4-DICHLOROBENZOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE is unique due to the presence of both sulfonamide and dichlorobenzoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C20H16Cl2N2O5S2 |
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Molecular Weight |
499.4 g/mol |
IUPAC Name |
ethyl 2-[(2,4-dichloro-5-sulfamoylbenzoyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H16Cl2N2O5S2/c1-2-29-20(26)17-13(11-6-4-3-5-7-11)10-30-19(17)24-18(25)12-8-16(31(23,27)28)15(22)9-14(12)21/h3-10H,2H2,1H3,(H,24,25)(H2,23,27,28) |
InChI Key |
PQBRANOCGUWSHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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